molecular formula C21H19N3O2 B610044 PF-4950834 CAS No. 1256264-62-6

PF-4950834

Cat. No.: B610044
CAS No.: 1256264-62-6
M. Wt: 345.4
InChI Key: RDEQMEOWUFYGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic route for PF-4950834 involves the preparation of N-methyl-3-{[(4-pyridin-4-ylbenzoyl)amino]methyl}benzamide. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for this compound have not been extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

PF-4950834 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles to replace specific functional groups within the compound.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

PF-4950834 is unique in its high selectivity and potency as a rho kinase inhibitor. Similar compounds include:

    Y-27632: Another rho kinase inhibitor with lower selectivity and potency compared to this compound.

    Fasudil: A rho kinase inhibitor used clinically for the treatment of cerebral vasospasm, but with a broader range of targets.

    GSK269962: A potent rho kinase inhibitor with similar selectivity to this compound but different pharmacokinetic properties.

This compound stands out due to its high selectivity for ROCK2 and ROCK1 and its oral bioavailability, making it a valuable tool for research and potential therapeutic applications .

Properties

CAS No.

1256264-62-6

Molecular Formula

C21H19N3O2

Molecular Weight

345.4

IUPAC Name

N-methyl-3-[[(4-pyridin-4-ylbenzoyl)amino]methyl]benzamide

InChI

InChI=1S/C21H19N3O2/c1-22-20(25)19-4-2-3-15(13-19)14-24-21(26)18-7-5-16(6-8-18)17-9-11-23-12-10-17/h2-13H,14H2,1H3,(H,22,25)(H,24,26)

InChI Key

RDEQMEOWUFYGDZ-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)C3=CC=NC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-4950834;  PF 4950834;  PF4950834.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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